molecular formula C9H9BrCl2 B13493527 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene

1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene

Cat. No.: B13493527
M. Wt: 267.97 g/mol
InChI Key: VJLUUEXGLFPOEZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like carbon tetrachloride and a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of photochemical bromination, where light is used to initiate the reaction, can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: 1-(2-Hydroxyethyl)-3,4-dichloro-2-methylbenzene.

    Oxidation: 1-(2-Bromoacetyl)-3,4-dichloro-2-methylbenzene.

    Reduction: 1-(2-Ethyl)-3,4-dichloro-2-methylbenzene.

Scientific Research Applications

1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group is a reactive site that can undergo nucleophilic substitution, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, along with a reactive bromoethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H9BrCl2

Molecular Weight

267.97 g/mol

IUPAC Name

1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene

InChI

InChI=1S/C9H9BrCl2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3H,4-5H2,1H3

InChI Key

VJLUUEXGLFPOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)CCBr

Origin of Product

United States

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